molecular formula C16H11N3 B2752623 6-ethenyl-6H-indolo[2,3-b]quinoxaline CAS No. 57948-84-2

6-ethenyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2752623
CAS No.: 57948-84-2
M. Wt: 245.285
InChI Key: YLTCIFYRTJGNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethenyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and optoelectronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethenyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts used in these reactions include acetic acid, formic acid, or hydrochloric acid . Additionally, microwave irradiation has been employed to enhance reaction efficiency and yield .

Industrial Production Methods: For industrial-scale production, the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization has been explored . These methods offer high yields and can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-ethenyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 6-ethenyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the ethenyl group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its broad range of biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-ethenylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-19-14-10-6-3-7-11(14)15-16(19)18-13-9-5-4-8-12(13)17-15/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCIFYRTJGNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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